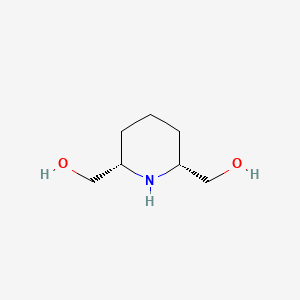
((2R,6S)-Piperidine-2,6-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((2R,6S)-Piperidine-2,6-diyl)dimethanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral compound characterized by two hydroxymethyl groups attached to the piperidine ring. Its unique structure enhances its solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic uses, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15NO2
- Molecular Weight : Approximately 143.23 g/mol
- Structure : The compound features a piperidine core with hydroxymethyl groups at the 2 and 6 positions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.
- Antiviral Effects : Preliminary investigations indicate potential antiviral properties, warranting further exploration into its mechanisms of action.
- Neuropharmacological Effects : Due to its piperidine structure, it may influence central nervous system activity, making it a candidate for neuropharmacological studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on:
- Binding Affinity : The compound's structure allows it to bind effectively to various receptors and enzymes.
- Hydrogen Bonding : The presence of hydroxymethyl groups facilitates hydrogen bonding with biological macromolecules, enhancing its bioactivity .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound.
- Results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
-
Neuropharmacological Assessment :
- Research conducted on the neuropharmacological effects indicated that compounds with a piperidine structure could modulate neurotransmitter systems.
- This compound was shown to affect dopamine and serotonin receptor activity in vitro.
Comparative Analysis
To better understand the significance of this compound within its class of compounds, a comparative analysis with structurally similar compounds is provided below.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone | Contains a ketone group | Known for central nervous system effects |
| Piperidine | Basic piperidine structure | Foundational structure for many derivatives |
| 1-(4-Hydroxyphenyl)piperidin-4-ol | Hydroxylated phenyl group | Exhibits significant analgesic properties |
| This compound | Two hydroxymethyl groups | Enhanced solubility and reactivity |
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7+ |
InChI Key |
MCEPYPBCTYUNDH-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)CO)CO |
Canonical SMILES |
C1CC(NC(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















